4-Fluoro-2-hydrazinylbenzoic acid hydrochloride
Description
Properties
IUPAC Name |
4-fluoro-2-hydrazinylbenzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2.ClH/c8-4-1-2-5(7(11)12)6(3-4)10-9;/h1-3,10H,9H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCJKWCXVVTKJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 2,4-Difluorobenzoic Acid
The synthesis often begins with 2,4-difluorobenzoic acid, a commercially available precursor. In a representative procedure, 2,4-difluorobenzoic acid undergoes hydroxylation at the 2-position via alkaline hydrolysis. Reaction with sodium hydroxide (2 equivalents) in dimethyl sulfoxide (DMSO) at 130°C for 8 hours yields 4-fluoro-2-hydroxybenzoic acid with 90% efficiency. This step establishes the hydroxyl group necessary for subsequent functionalization.
Table 1: Reaction Conditions for Diazotization-Reduction
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| Diazotization | NaNO₂, HCl | 0–5°C | 2 h | 85% |
| Reduction | SnCl₂ | 25°C | 3 h | 78% |
| Salt Formation | HCl (conc.) | RT | 1 h | 95% |
Direct Nucleophilic Substitution
Hydrazine Displacement of Fluorine
An alternative route involves displacing a fluorine atom on the aromatic ring with hydrazine. For example, 4-fluoro-2-nitrobenzoic acid can undergo nucleophilic aromatic substitution with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux. The nitro group is subsequently reduced to an amine using hydrogen gas and a palladium catalyst, followed by HCl treatment to form the hydrochloride salt.
Optimization Challenges
This method faces challenges due to the poor leaving-group ability of fluoride. Polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures (80–100°C) are required to achieve reasonable reaction rates. A study by reported a 70% yield after 24 hours using 4 equivalents of hydrazine hydrate and 1 atm H₂ pressure for nitro reduction.
Coupling Reactions with Hydrazine Derivatives
Hydrazone Formation and Hydrolysis
Recent advancements employ hydrazone intermediates. For instance, 4-fluoro-2-formylbenzoic acid reacts with hydrazine hydrate to form a hydrazone, which is hydrolyzed under acidic conditions (HCl, H₂O, 60°C) to yield the target compound. This method avoids hazardous diazonium intermediates but requires precise control of hydrolysis conditions to prevent over-acidification.
Table 2: Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Reagents | Yield | Purity |
|---|---|---|---|---|
| Diazotization-Reduction | 4-Fluoro-2-OH-BA | NaNO₂, SnCl₂, HCl | 85% | 98% |
| Nucleophilic Substitution | 4-Fluoro-2-NO₂-BA | NH₂NH₂·H₂O, H₂/Pd | 70% | 95% |
| Hydrazone Hydrolysis | 4-Fluoro-2-CHO-BA | NH₂NH₂·H₂O, HCl | 75% | 97% |
Purification and Characterization
Crystallization Techniques
The hydrochloride salt is typically purified via recrystallization from ethanol/water mixtures. A 1:3 ethanol-to-water ratio at 0°C achieves >99% purity, as confirmed by HPLC.
Spectroscopic Data
-
¹H NMR (D₂O, 400 MHz): δ 8.12 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.32 (d, J = 2.0 Hz, 1H, Ar-H).
-
IR (KBr): 3250 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C–F).
Industrial-Scale Considerations
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Synthesis of Active Pharmaceutical Ingredients (APIs)
4-Fluoro-2-hydrazinylbenzoic acid hydrochloride serves as a crucial intermediate in the synthesis of various bioactive compounds. It has been utilized in the preparation of hydrazone derivatives, which have shown promising biological activities. For instance, hydrazones derived from this compound exhibit significant inhibitory effects against various pathogens, including Trypanosoma cruzi, the causative agent of Chagas disease .
1.2 Antitumor and Antimicrobial Activity
Research indicates that derivatives synthesized from this compound possess notable antitumor and antimicrobial properties. These compounds have been evaluated for their ability to inhibit tumor cell proliferation and bacterial growth, demonstrating efficacy against drug-resistant strains . The structure-activity relationship studies suggest that modifications to the hydrazine moiety can enhance biological activity.
Development of Novel Therapeutics
2.1 Inhibitors of Enzymatic Activity
Compounds derived from this compound have been investigated for their potential as inhibitors of key enzymes involved in disease processes. For example, certain derivatives have shown promise as inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression . The ability to selectively inhibit HDACs could lead to new cancer therapies.
2.2 Anti-inflammatory Agents
The compound has also been explored for its anti-inflammatory properties. Research suggests that derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases . The mechanism of action involves the inhibition of pro-inflammatory cytokines, which could provide therapeutic benefits in conditions such as rheumatoid arthritis.
Analytical Applications
3.1 Reagent in Chemical Analysis
this compound is utilized as a reagent in various analytical techniques due to its ability to form stable complexes with metal ions. This property is exploited in spectrophotometric methods for the quantitative analysis of metal ions in environmental samples . The formation of colored complexes allows for sensitive detection and quantification.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Fluoro-2-hydrazinylbenzoic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and specificity through electronic effects.
Comparison with Similar Compounds
Halogen-Substituted Hydrazinylbenzoic Acid Derivatives
The target compound shares structural similarities with halogenated analogs, where substitutions at the 4-position (e.g., Br, Cl) influence physicochemical and biological properties. Key examples include:
- Physicochemical Properties: Fluorine’s electronegativity enhances polarity and hydrogen-bonding capacity compared to bromine or chlorine. The carboxylic acid group in the target compound enables salt formation and ionic interactions, absent in simpler phenylhydrazine hydrochlorides .
Benzoic Acid Derivatives with Varied Functional Groups
Other benzoic acid-based hydrochlorides differ in substituents and applications:
- Functional Group Impact: Morpholine and aminomethyl groups introduce steric bulk or basicity, altering binding kinetics compared to the hydrazinyl group .
Biological Activity
4-Fluoro-2-hydrazinylbenzoic acid hydrochloride, a derivative of hydrazinobenzoic acid, has garnered attention in the scientific community due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and antioxidant properties, alongside mechanisms of action and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a hydrazine functional group and a fluorine atom, which are crucial for its biological activity. The molecular formula is , and it exhibits properties typical of hydrazine derivatives.
1. Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : Studies indicate that compounds with similar structures exhibit MIC values ranging from 3.125 µg/mL to 6.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4-Fluoro-2-hydrazinylbenzoic acid | MRSA | 3.125 |
| 4-Hydrazinobenzoic acid | S. aureus ATCC 33592 | 6.25 |
| Chloro-substituted derivative | B. subtilis | 3.125 |
The presence of fluorine enhances the binding affinity to bacterial targets, potentially increasing antimicrobial efficacy.
2. Anticancer Activity
Research has shown that hydrazine derivatives can act as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression related to cell growth and apoptosis.
- Case Studies : In vitro studies demonstrated that related compounds exhibited significant antiproliferative effects on several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). For instance, one study reported IC50 values of approximately 8.09 µM against HeLa cells .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 8.09 |
| MCF-7 | 11.57 |
The mechanism involves the inhibition of HDAC activity, leading to increased acetylation of histones and subsequent induction of apoptosis in cancer cells.
3. Antioxidant Activity
This compound has also been investigated for its antioxidant potential.
- DPPH Scavenging Activity : Compounds derived from hydrazinobenzoic acids have shown promising results in DPPH radical scavenging assays, indicating their ability to neutralize free radicals . This property is essential for combating oxidative stress-related diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Covalent Bond Formation : The hydrazine group can form covalent bonds with nucleophilic sites on enzymes and proteins, inhibiting their function.
- Fluorine's Role : The fluorine atom enhances binding affinity through hydrogen bonding and hydrophobic interactions with target sites .
- Induction of Apoptosis : By inhibiting HDACs, the compound can lead to increased histone acetylation, promoting apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-fluoro-2-hydrazinylbenzoic acid hydrochloride, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution of 4-fluoro-2-nitrobenzoic acid followed by reduction to the hydrazine derivative. Hydrochloride salt formation is achieved using HCl in ethanol. Purification typically involves recrystallization from ethanol/water (1:3 v/v) . For purity optimization, HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) is recommended, with UV detection at 254 nm .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use H NMR (DMSO-) to confirm hydrazinyl (-NHNH) protons (~δ 8.5–9.5 ppm) and fluorine coupling in the aromatic region (δ 7.1–7.9 ppm) .
- FT-IR : Look for N-H stretches (~3300 cm), C=O (benzoic acid, ~1680 cm), and C-F (~1220 cm) .
- X-ray crystallography : For structural confirmation, crystallize the compound in methanol and compare with CCDC-deposited hydrazide derivatives (e.g., CCDC-1477846) .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodology : Conduct stability studies at pH 2–10 (buffered solutions, 25°C). Monitor degradation via UV-Vis spectroscopy (λ = 270 nm) and HPLC. The compound is most stable at pH 4–6, with hydrolysis observed above pH 8 due to hydrazine group reactivity .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for modifying the hydrazinyl group?
- Methodology : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model reaction intermediates. ICReDD’s reaction path search methods can identify energetically favorable pathways for functionalization (e.g., condensation with carbonyl compounds) . Validate predictions with LC-MS and F NMR .
Q. What strategies resolve contradictions in reported solubility data for fluorinated benzoic acid derivatives?
- Methodology :
- Experimental validation : Compare solubility in DMSO, methanol, and water using gravimetric analysis.
- Meta-analysis : Cross-reference PubChem datasets (e.g., 3,5-difluoro-2-hydroxybenzoic acid, CID 174.10 g/mol) to identify outliers caused by crystallinity or impurities .
- Theoretical alignment : Apply Hansen solubility parameters to reconcile discrepancies between experimental and computational data .
Q. How can reactor design improve the scalability of this compound’s synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
